![molecular formula C18H22K2O8S2 B099602 1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT CAS No. 17046-60-5](/img/structure/B99602.png)

1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

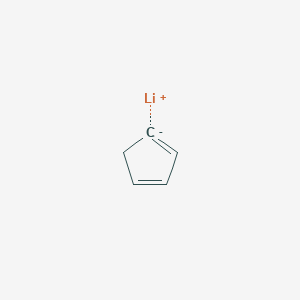

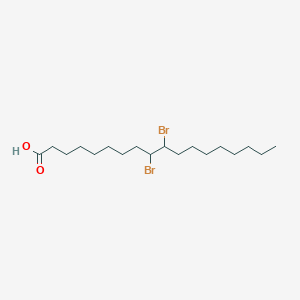

“1,3,510-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT”, also known as β-Estradiol 3,17-disulfate dipotassium salt, is a synthetic biochemical compound . It has a linear formula of C18H22O8S2K2 .

Molecular Structure Analysis

The molecular weight of this compound is 508.69 . The InChI string representation of its structure is1S/C18H24O8S2.K.H/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/t14-,15-,16+,17+,18+;;/m1../s1 . Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water . It is stored at a temperature of -20°C .Applications De Recherche Scientifique

Inhibition of Glutathione S-Transferases

Beta-Estradiol 3,17-disulfate dipotassium salt: has been identified to selectively inhibit glutathione S-transferases (GSTs) . GSTs are enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to various endogenous and exogenous compounds. The inhibition of GSTs by this compound can be utilized in research to study the detoxification pathways and the role of GSTs in drug resistance, particularly in cancer cells.

Estrogenic Activity Studies

As a conjugated form of estrogen, this compound is used to study estrogenic activities in various biological systems . Researchers can explore how estrogen affects different cellular processes, such as cell proliferation, differentiation, and apoptosis. This is particularly relevant in the context of hormone-dependent cancers and reproductive biology.

Hormonal Regulation Research

The compound’s structure allows it to be used in research focusing on hormonal regulation and receptor binding . It can help in understanding the mechanisms of hormone action, hormone-receptor interactions, and the subsequent biological responses. This knowledge is vital for developing therapeutic strategies for conditions related to hormonal imbalances.

Pharmacokinetics and Metabolism

Beta-Estradiol 3,17-disulfate dipotassium salt: can be used to study the pharmacokinetics and metabolism of estrogenic compounds . Its conjugated sulfates mimic the metabolism of estrogens in the body, providing insights into how these hormones are processed and eliminated.

Environmental Estrogenic Pollutants

This compound serves as a model for studying the impact of environmental estrogenic pollutants . By understanding how such conjugated estrogens interact with the environment and wildlife, researchers can assess the risks and develop strategies to mitigate the effects of these pollutants.

Development of Analytical Methods

The compound is also used in the development of analytical methods for detecting and quantifying estrogens . Such methods are essential for monitoring estrogen levels in biological samples and environmental matrices, contributing to fields like environmental science, food safety, and clinical diagnostics.

Safety and Hazards

Mécanisme D'action

- The primary targets of β-Estradiol 3,17-disulfate are glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, facilitating their elimination from the body .

- The inhibition of GSTs may alter the balance of reactive oxygen species (ROS) and cellular redox status, impacting cell signaling pathways and gene expression .

- Downstream effects may involve changes in the expression of genes involved in oxidative defense, cell proliferation, and apoptosis .

- Cellular effects may include altered hormone signaling, oxidative stress responses, and potential impacts on cell growth and survival .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

InChI |

InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAJNJFKHRQXBQ-CMZLOHJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24KO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585143 |

Source

|

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Estradiol 3,17-disulfate dipotassium salt | |

CAS RN |

17046-60-5 |

Source

|

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B99544.png)